(Z)-2-(2-(phenylimino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol
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Overview
Description
(Z)-2-(2-(phenylimino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-(phenylimino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol typically involves the condensation of a phenylamine derivative with a thiophene-containing thiazole precursor. The reaction conditions may include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is often carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the imine group, converting it to an amine.
Substitution: The thiazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(2-(phenylimino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, thiazole derivatives are often studied for their potential antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, compounds similar to this compound are investigated for their therapeutic potential in treating various diseases.
Industry
Industrially, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-2-(2-(phenylimino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A basic structure found in many biologically active compounds.
Benzothiazole: Known for its antimicrobial properties.
Thiophene: A sulfur-containing heterocycle with various applications in materials science and pharmaceuticals.
Uniqueness
(Z)-2-(2-(phenylimino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Properties
IUPAC Name |
2-(2-phenylimino-4-thiophen-2-yl-1,3-thiazol-3-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2/c18-9-8-17-13(14-7-4-10-19-14)11-20-15(17)16-12-5-2-1-3-6-12/h1-7,10-11,18H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNPRXAMUHNQHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=CS3)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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